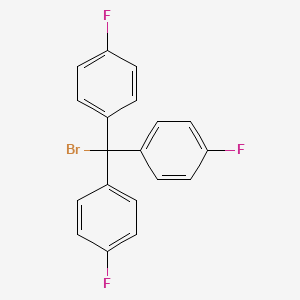

4,4',4''-三氟三苯甲基溴

描述

4,4',4''-Trifluorotrityl bromide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl groups and their chemistry. For instance, the synthesis of carboxylic acid derivatives using a trifluoromethanesulfonate ester is described, which is relevant to the trifluoromethyl group chemistry . Additionally, the transformation of alkyl halides to alkyltrifluoromethyls using bromine trifluoride is discussed, which is a reaction that could potentially be applied to the synthesis of compounds like 4,4',4''-trifluorotrityl bromide . The selective reactions of bromine trifluoride in organic chemistry are also relevant, as they involve the introduction of trifluoromethyl groups into organic compounds . Furthermore, the synthesis and structure of tris(4-trifluoromethylphenyl)antimony derivatives provide insight into the molecular structure and coordination of trifluoromethyl groups in a complex .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves several steps and reagents. For example, the preparation of carboxylic acid derivatives using a trifluoromethanesulfonate ester requires the reaction of a diazo compound with trifluoromethanesulfonic acid . In another study, the conversion of alkyl bromides to alkyltrifluoromethyls is achieved using bromine trifluoride, indicating the potential for bromine to act as a mediator in the synthesis of trifluoromethyl compounds . The synthesis of enantiomers of trifluorothreonine and trifluorobutanoic acid also involves trifluoromethylation, which could be a step in the synthesis of 4,4',4''-trifluorotrityl bromide .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be complex, as seen in the study of tris(4-trifluoromethylphenyl)antimony derivatives. These compounds exhibit different coordination geometries around the antimony atom, ranging from trigonal pyramidal to trigonal bipyramidal, with the trifluoromethyl groups influencing the bond angles and lengths .

Chemical Reactions Analysis

The reactivity of trifluoromethyl compounds can vary. Bromine trifluoride, for example, is used to introduce trifluoromethyl groups into organic molecules, and its reactions can be highly exothermic and selective . The use of bromine trifluoride can lead to the formation of carbon-fluorine bonds, which are a key feature in trifluoromethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are not explicitly detailed in the provided papers. However, the stability of the trifluoromethanesulfonate ester used in derivatization suggests that trifluoromethyl groups can confer stability to certain compounds . The bond lengths and angles in the tris(4-trifluoromethylphenyl)antimony derivatives provide some insight into the structural properties that trifluoromethyl groups can impart to a molecule .

科学研究应用

环境监测和毒理学

溴化化合物,包括各种溴苯酚和溴化阻燃剂,因其在环境中的存在、毒理学以及对生态系统和人类健康的影响而受到广泛研究。研究重点是了解它们在不同环境区室中的浓度、毒代动力学和毒力学。例如,2,4,6-三溴苯酚是一种广泛生产的溴化苯酚,其环境浓度和毒理作用正在接受分析。这些研究强调了监测和评估环境中溴化化合物相关风险的重要性 (Koch & Sures, 2018)。

有机合成和化学反应

溴化化合物在有机合成和化学反应中起着至关重要的作用。它们在各种化学过程中用作中间体、催化剂或反应物。例如,关于三氟甲磺酸在有机合成中应用的综述展示了高反应性化合物在促进各种化学转化(包括亲电芳香取代反应和碳碳键及碳杂原子键的形成)中的重要性。此类研究提供了对溴化化合物化学性质和反应性的见解,可能包括“4,4',4''-三氟三苯甲基溴” (Kazakova & Vasilyev, 2017)。

光催化和环境应用

溴化化合物还在光催化领域得到探索,在该领域它们可以充当光催化剂或在光催化材料的合成中发挥作用。这些应用对于环境修复(包括水净化)以及通过光催化水分解和二氧化碳还原开发可持续能源解决方案非常重要。关于基于 g-C3N4 的光催化剂的综述(尽管与“4,4',4''-三氟三苯甲基溴”没有直接关系)说明了溴化化合物在增强光催化性能和实现各种环境和能源相关应用中的潜力 (Wen 等人,2017)。

安全和危害

4,4’,4’'-Trifluorotrityl Bromide is classified as corrosive to metals, and it causes severe skin burns and eye damage . It is advised to avoid breathing its dusts or mists, and protective clothing and eye protection should be worn when handling it . In case of contact with skin or eyes, immediate medical attention is required .

作用机制

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Result of Action

As it is used in proteomics research , it may induce changes at the protein level, but the specific effects would depend on the target and the context of use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’,4’'-Trifluorotrityl Bromide. It is sensitive to moisture and should be stored under inert gas . These factors should be considered when handling and storing the compound to ensure its stability and effectiveness.

属性

IUPAC Name |

1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCGODRYMABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347854 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Trifluorotrityl Bromide | |

CAS RN |

200004-38-2 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)